1-(5-Ethyl-3-methyl-1,2-oxazol-4-yl)-3-[2-(1,3-thiazol-2-yl)propan-2-yl]urea
Description
1-(5-Ethyl-3-methyl-1,2-oxazol-4-yl)-3-[2-(1,3-thiazol-2-yl)propan-2-yl]urea is a synthetic organic compound characterized by the presence of both oxazole and thiazole rings These heterocyclic structures are known for their biological activity and are often found in pharmaceuticals and agrochemicals
Properties
IUPAC Name |
1-(5-ethyl-3-methyl-1,2-oxazol-4-yl)-3-[2-(1,3-thiazol-2-yl)propan-2-yl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O2S/c1-5-9-10(8(2)17-19-9)15-12(18)16-13(3,4)11-14-6-7-20-11/h6-7H,5H2,1-4H3,(H2,15,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSDNQQYCLGNOCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NO1)C)NC(=O)NC(C)(C)C2=NC=CS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Ethyl-3-methyl-1,2-oxazol-4-yl)-3-[2-(1,3-thiazol-2-yl)propan-2-yl]urea typically involves multi-step organic reactions:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of α-hydroxy ketones with amides under acidic conditions.
Formation of the Thiazole Ring: The thiazole ring is often formed via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Urea Formation: The final step involves the reaction of the oxazole and thiazole intermediates with an isocyanate to form the urea linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale reactions. This includes using continuous flow reactors to improve yield and purity, and employing catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
1-(5-Ethyl-3-methyl-1,2-oxazol-4-yl)-3-[2-(1,3-thiazol-2-yl)propan-2-yl]urea can undergo various chemical reactions:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxazole or thiazole rings, introducing different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, nucleophiles like amines or thiols.
Major Products
The major products from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, or anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole and thiazole rings can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can disrupt biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(5-Methyl-1,2-oxazol-4-yl)-3-[2-(1,3-thiazol-2-yl)propan-2-yl]urea
- 1-(5-Ethyl-3-methyl-1,2-oxazol-4-yl)-3-[2-(1,3-thiazol-2-yl)ethyl]urea
Uniqueness
1-(5-Ethyl-3-methyl-1,2-oxazol-4-yl)-3-[2-(1,3-thiazol-2-yl)propan-2-yl]urea is unique due to the specific substitution pattern on the oxazole and thiazole rings, which can influence its biological activity and chemical reactivity. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
